molecular formula C16H22BrNO2 B1440084 1-Boc-4-(2-bromophenyl)piperidine CAS No. 1198283-93-0

1-Boc-4-(2-bromophenyl)piperidine

Cat. No.: B1440084
CAS No.: 1198283-93-0
M. Wt: 340.25 g/mol
InChI Key: LRXFQBYMFQBMFB-UHFFFAOYSA-N
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Description

1-Boc-4-(2-bromophenyl)piperidine is a chemical compound that has been used in the synthesis of various pharmaceuticals . It is an N-protected derivative of 4-anilinopiperidine .


Synthesis Analysis

This compound can be synthesized through several methods. It is a precursor in the preparation of a variety of different protein agonists or antagonists . It is also used in the illicit manufacture of fentanyl and its analogues . A specific method for its synthesis involves the use of N-Boc-4-piperidines hydrazine crude product, 2-chloro mdas, boron trifluoride diethyl etherate, and toluene .


Molecular Structure Analysis

The molecular formula of this compound is C16H22BrNO2 . Its molecular weight is 340.26 g/mol .


Chemical Reactions Analysis

This compound is a precursor in the synthesis of various pharmaceuticals . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 340.26 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthetic Techniques and Building Blocks

1-Boc-4-(2-bromophenyl)piperidine and its derivatives serve as key intermediates in synthetic chemistry. For instance, 1-Boc-piperidine-4-carboxaldehyde has been used to synthesize GPR119 selective agonists, showcasing its potential in the pharmaceutical domain (Guzmán-Rodríguez et al., 2021). The compound 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives were developed from similar starting materials, highlighting the versatility of piperidine structures in developing compounds for GPCR targets (Jian-shu Xie et al., 2004).

Combinatorial Chemistry and Library Synthesis

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines have been synthesized from a piperidine building block, marking their utility in combinatorial chemistry for creating diverse molecular libraries (H. Schramm et al., 2010).

Structural and Mechanistic Studies

The lithiation-substitution mechanism of N-Boc-2-phenylpyrrolidine and -piperidine, essential for creating pharmaceutically relevant compounds with quaternary stereocenters, has been extensively studied. This research provides insights into the reaction conditions and mechanistic intricacies, crucial for the field of synthetic organic chemistry (Nadeem S. Sheikh et al., 2012).

Molecular Design and Drug Discovery

Novel dendritic G-2 melamines with piperidine motifs as key linkers have been synthesized, demonstrating the compound's role in constructing complex molecular architectures with potential applications in drug discovery and material science (Carmen Sacalis et al., 2019).

Safety and Hazards

1-Boc-4-(2-bromophenyl)piperidine is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this chemical .

Properties

IUPAC Name

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFQBYMFQBMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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